molecular formula C18H18ClNO4 B11251473 N-(2-chlorobenzyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(2-chlorobenzyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11251473
M. Wt: 347.8 g/mol
InChI Key: DGMCRVHMMGDPIM-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of benzodioxepines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a carboxamide group attached to a benzodioxepine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxepine Ring: The initial step involves the formation of the benzodioxepine ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzodioxepine ring using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a Friedel-Crafts alkylation reaction, where the benzodioxepine ring is reacted with a chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine, such as ammonia or a primary amine, under suitable conditions.

Industrial Production Methods

Industrial production of N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide: shares structural similarities with other benzodioxepine derivatives, such as:

Uniqueness

The uniqueness of N-[(2-chlorophenyl)methyl]-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide lies in its specific combination of functional groups and its potential biological activities. The presence of the chlorophenyl, methoxy, and carboxamide groups contributes to its distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide

InChI

InChI=1S/C18H18ClNO4/c1-22-15-10-17-16(23-7-4-8-24-17)9-13(15)18(21)20-11-12-5-2-3-6-14(12)19/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,20,21)

InChI Key

DGMCRVHMMGDPIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C(=O)NCC3=CC=CC=C3Cl)OCCCO2

Origin of Product

United States

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